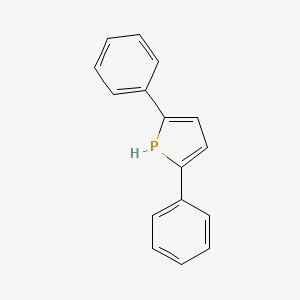

2,5-Diphenyl-1H-phosphole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82476-30-0 |

|---|---|

Molecular Formula |

C16H13P |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

2,5-diphenyl-1H-phosphole |

InChI |

InChI=1S/C16H13P/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H |

InChI Key |

DYGSRPWTJQSRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(P2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Diphenyl-1H-phosphole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Diphenyl-1H-phosphole, a heterocyclic organophosphorus compound of significant interest in materials science and medicinal chemistry. This document details established synthetic protocols and provides a summary of key analytical data for the characterization of this phosphole derivative.

Introduction

Phospholes, the phosphorus analogs of pyrroles, are a unique class of five-membered heterocyclic compounds. Their distinct electronic and structural properties, arising from the participation of the phosphorus atom in the π-system, make them valuable building blocks for the development of novel organic electronic materials, ligands for catalysis, and biologically active molecules. This compound, with its phenyl substituents, offers enhanced stability and tunable electronic properties, making it a particularly important derivative for further functionalization and application.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Two prominent and effective routes are the Fagan-Nugent method, which proceeds via a zirconacyclopentadiene intermediate, and the McCormack reaction, a cycloaddition approach.

Fagan-Nugent Method

The Fagan-Nugent method is a versatile approach for the synthesis of a variety of substituted phospholes.[1] The key steps involve the formation of a zirconacyclopentadiene from the coupling of two alkyne molecules, followed by a metathesis reaction with a dichlorophosphine.

Experimental Protocol:

-

Formation of the Zirconacyclopentadiene Intermediate: In a moisture- and air-free environment (e.g., under an argon atmosphere using Schlenk line techniques), a solution of diphenylacetylene (2 equivalents) in a dry, coordinating solvent such as tetrahydrofuran (THF) is treated with a zirconocene equivalent, typically generated in situ from zirconocene dichloride (Cp₂ZrCl₂) and two equivalents of a strong reducing agent like n-butyllithium. The reaction mixture is stirred at room temperature to facilitate the formation of the 2,3,4,5-tetraphenyl-1-zirconacyclopentadiene.

-

Reaction with Dichlorophenylphosphine: To the solution containing the zirconacyclopentadiene intermediate, a solution of dichlorophenylphosphine (PhPCl₂) (1 equivalent) in THF is added dropwise at a low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of a proton source, such as water or a dilute acid. The organic layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to yield 2,5-diphenyl-1-phenyl-1H-phosphole.

Caption: Fagan-Nugent synthesis of a 2,5-diphenylphosphole derivative.

McCormack Reaction

The McCormack reaction provides an alternative route to phosphole oxides, which can then be reduced to the corresponding phospholes. This method involves the [4+1] cycloaddition of a 1,3-diene with a phosphonous dihalide.

Experimental Protocol:

-

Cycloaddition: 1,4-Diphenyl-1,3-butadiene is reacted with a dichlorophosphine, such as dichlorophenylphosphine, in a suitable solvent. The reaction is typically heated to promote the cycloaddition, forming a 2,5-dihydro-1H-phosphole oxide precursor.

-

Dehydrohalogenation: The resulting cycloadduct is then treated with a base to effect dehydrohalogenation, leading to the formation of the phosphole oxide ring.

-

Reduction: The 2,5-diphenyl-1-phenyl-1H-phosphole 1-oxide is subsequently reduced to the desired this compound. Common reducing agents for this transformation include silanes, such as trichlorosilane (HSiCl₃), in the presence of a tertiary amine.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Caption: Workflow for the McCormack reaction synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,5-diphenyl-1-phenyl-1H-phosphole, a closely related and well-characterized derivative.[1] The data for the parent this compound is expected to be similar, with variations arising from the absence of the P-phenyl group.

Table 1: NMR Spectroscopic Data for 2,5-Disubstituted-1-phenylphospholes

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) |

| ³¹P | +10 to +15 | Singlet | - |

| ¹H (phosphole ring) | 6.5 - 7.5 | Multiplet | - |

| ¹H (phenyl rings) | 7.0 - 8.0 | Multiplet | - |

| ¹³C (phosphole ring) | 125 - 150 | - | J(P,C) can be observed |

| ¹³C (phenyl rings) | 120 - 140 | - | - |

Table 2: Mass Spectrometry Data

| Ionization Method | Expected m/z |

| ESI-MS | [M+H]⁺, [M+Na]⁺, etc. |

Table 3: Photophysical Properties

| Property | Wavelength (nm) / Value |

| UV-Vis Absorption (λₘₐₓ) | 350 - 450 |

| Fluorescence Emission (λₑₘ) | 450 - 600 |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.20 |

Note: The exact values will depend on the solvent and the specific substitution pattern.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption and fluorescence emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The phosphole is dissolved in a spectroscopic grade solvent (e.g., dichloromethane or THF) at a known concentration. The absorption spectrum is recorded to determine the maximum absorption wavelength (λₘₐₓ). The fluorescence emission spectrum is then recorded by exciting the sample at or near its λₘₐₓ. The fluorescence quantum yield (Φf) can be determined relative to a known standard.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the key synthetic methodologies and characterization techniques for this compound. The Fagan-Nugent and McCormack reactions represent reliable pathways to this important phosphole derivative. Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry, materials science, and drug development, facilitating the exploration and application of this versatile organophosphorus compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diphenyl-1H-phosphole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,5-Diphenyl-1H-phosphole, a heterocyclic organophosphorus compound of significant interest in materials science and medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this guide presents a comprehensive summary of expected spectroscopic values based on known chemical shift ranges and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and application of this phosphole derivative.

Spectroscopic Data Summary

The following tables summarize the theoretical nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from structurally related phospholes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| ~ 7.6 - 7.8 | Multiplet | 4H | ortho-Protons of Phenyl Rings |

| ~ 7.3 - 7.5 | Multiplet | 6H | meta & para-Protons of Phenyl Rings |

| ~ 6.8 - 7.0 | Doublet of doublets | 2H | β-Protons of Phosphole Ring (C3-H, C4-H) |

| ~ 3.0 - 4.0 | Broad singlet | 1H | N-H Proton of Phosphole Ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | C2 & C5 of Phosphole Ring |

| ~ 135 - 140 | ipso-Carbons of Phenyl Rings |

| ~ 128 - 130 | ortho & para-Carbons of Phenyl Rings |

| ~ 125 - 128 | meta-Carbons of Phenyl Rings |

| ~ 120 - 125 | C3 & C4 of Phosphole Ring |

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| +10 to +15 | Singlet |

Note: A related symmetrical 2,5-disubstituted 1-phenylphosphole exhibits a ³¹P{¹H} NMR shift at +12.36 ppm[1].

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |

| ~ 250 - 270 | High | π → π* (Phenyl Rings) |

| ~ 300 - 350 | Moderate to High | π → π* (Phosphole Ring and Conjugated System) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

A standard pulse sequence is used with a spectral width of 0-12 ppm.

-

The residual solvent peak is used as an internal standard.

-

Data is processed with appropriate Fourier transformation and phase correction.

-

-

¹³C NMR Spectroscopy:

-

Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).

-

Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

³¹P NMR Spectroscopy:

-

Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 162 MHz or 202 MHz).

-

Proton-decoupled spectra are typically acquired.

-

An external standard, such as 85% H₃PO₄, is used and referenced to 0 ppm.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). A series of dilutions are made to obtain concentrations suitable for absorbance measurements (typically in the micromolar range).

-

Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A quartz cuvette with a 1 cm path length is filled with the sample solution.

-

The solvent is used as a blank to record the baseline.

-

The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Luminescent World of Diarylphospholes: A Technical Guide to their Electronic and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

The unique electronic structure of phosphorus-containing heterocycles has positioned diarylphosphole derivatives as a compelling class of molecules in materials science and medicinal chemistry. Their tunable electronic and photophysical properties, arising from the interplay between the phosphorus atom and the π-conjugated aryl substituents, have opened avenues for their application in Organic Light-Emitting Diodes (OLEDs), bioimaging, and as potential therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of diarylphosphole derivatives, detailing their synthesis, experimental characterization, and the fundamental principles governing their behavior.

Core Photophysical and Electronic Data

The photophysical properties of diarylphosphole derivatives are highly sensitive to the nature of the aryl substituents, the substituent on the phosphorus atom, and the surrounding solvent environment. A summary of key quantitative data for representative diarylphosphole derivatives is presented below.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Reference |

| 2,5-di(2-quinolyl)-1-phenylphosphole | CH₂Cl₂ | Not Reported | 460 | 0.04 | Not Reported | [1] |

| [CuCl(2,5-di(2-quinolyl)-1-phenylphosphole)₂] | CH₂Cl₂ | Not Reported | 583 | 0.07 | Not Reported | [1] |

| [CuI(2,5-di(2-quinolyl)-1-phenylphosphole)₂] | CH₂Cl₂ | Not Reported | 490 | 0.11 | Not Reported | [1] |

| Benzophospholo[3,2-b]indole derivative 8a | Not Reported | Not Reported | Not Reported | 0.72 | Not Reported | |

| Benzophospholo[3,2-b]indole derivative 8b | Not Reported | Not Reported | Not Reported | 0.65 | Not Reported | |

| Benzophospholo[3,2-b]indole derivative 8c | Not Reported | Not Reported | Not Reported | 0.50 | Not Reported | |

| Benzophospholo[3,2-b]indole derivative 8d | Not Reported | Not Reported | Not Reported | 0.58 | Not Reported |

Experimental Protocols

Synthesis of Diarylphosphole Derivatives

Two common methods for the synthesis of diarylphospholes are the Fagan-Nugent reaction and the McCormack cycloaddition.

1. Fagan-Nugent Reaction for the Synthesis of 2,5-Di(2-quinolyl)-1-phenylphosphole

This method involves the zirconocene-mediated coupling of alkynes followed by reaction with a dichlorophosphine.[1]

-

Step 1: Formation of the Zirconacyclopentadiene: A solution of zirconocene dichloride (Cp₂ZrCl₂) in an appropriate solvent is treated with two equivalents of a reducing agent, such as n-butyllithium, at low temperature (e.g., -78 °C). The resulting "Cp₂Zr" species is then reacted with two equivalents of the desired alkyne (e.g., 1-ethynyl-2-quinoline) to form the zirconacyclopentadiene intermediate.

-

Step 2: Phosphole Formation: The zirconacyclopentadiene intermediate is then reacted with a dichlorophosphine, such as dichlorophenylphosphine (PhPCl₂), to yield the corresponding phosphole. The reaction mixture is typically stirred at room temperature to allow for the cyclization and formation of the phosphole ring.

-

Purification: The crude product is purified by column chromatography on silica gel or alumina to yield the pure diarylphosphole derivative.

2. McCormack Cycloaddition

This method involves the [4+1] cycloaddition of a conjugated diene with a dichlorophosphine.

-

Step 1: Reaction Setup: The conjugated diene and the dichlorophosphine are dissolved in a suitable solvent, such as benzene or toluene, in a reaction vessel equipped with a reflux condenser.

-

Step 2: Cycloaddition: The reaction mixture is heated to reflux to promote the cycloaddition reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Step 3: Hydrolysis and Oxidation (optional): The resulting phospholenium salt can be hydrolyzed to the corresponding phospholene oxide. Subsequent reduction can yield the trivalent phosphole.

-

Purification: The final product is purified by crystallization or column chromatography.

Photophysical Characterization

1. UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of the diarylphosphole derivatives are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Measurement:

-

The UV-Vis absorption spectrum is recorded to determine the absorption maxima (λ_abs).

-

The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum. The emission maximum (λ_em) is then determined. For accurate measurements, it is crucial to use four-sided polished cuvettes for fluorescence measurements to avoid interference from frosted sides.

-

2. Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with an emission range similar to the sample is chosen. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or rhodamine 6G in ethanol (Φ_f = 0.95).

-

Procedure:

-

A series of solutions of both the standard and the sample are prepared with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

The absorption and fluorescence spectra of all solutions are recorded.

-

The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

3. Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.

-

The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time with one or more exponential functions.

-

Key Concepts and Visualizations

Logical Workflow for Synthesis and Characterization

The development and study of new diarylphosphole derivatives follow a logical workflow, from initial synthesis to detailed photophysical analysis.

Caption: Workflow for the synthesis and characterization of diarylphosphole derivatives.

Application in Organic Light-Emitting Diodes (OLEDs)

Diarylphosphole derivatives can be utilized as emissive materials in OLEDs. The following diagram illustrates a typical multi-layer OLED structure incorporating a phosphole-based emitter.

Caption: Schematic of a multi-layer OLED device structure.

Fundamental Electronic Transitions

The photophysical properties of diarylphosphole derivatives are governed by electronic transitions between molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

Caption: Jablonski diagram illustrating absorption and fluorescence.

This guide provides a foundational understanding of the electronic and photophysical properties of diarylphosphole derivatives. The combination of their synthetic accessibility and tunable optoelectronic characteristics ensures that these fascinating molecules will continue to be a vibrant area of research with the potential for significant technological and biomedical impact.

References

A Technical Guide to Theoretical and Computational Studies of Phosphole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholes, five-membered heterocyclic compounds containing a phosphorus atom, have emerged as a versatile and promising class of molecules in materials science and medicinal chemistry. Their unique electronic structure, characterized by a pyramidal phosphorus atom and σ-π conjugation, imparts distinct optical and electronic properties that can be finely tuned through chemical modification. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study phosphole derivatives, alongside experimental protocols for their synthesis and characterization. The guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel phosphole-based materials and therapeutics.

Core Concepts in Phosphole Chemistry

The reactivity and electronic properties of phospholes are intrinsically linked to the pyramidal geometry of the phosphorus atom. This geometry inhibits the delocalization of the phosphorus lone pair into the diene π-system, leading to a lower degree of aromaticity compared to their nitrogen (pyrrole) and sulfur (thiophene) analogues. A key feature of phospholes is the presence of σ-π hyperconjugation, an interaction between the exocyclic σ* orbital of the P-R bond and the endocyclic π* orbital of the diene moiety. This interaction plays a crucial role in lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making phospholes excellent electron-accepting materials.

Computational Methodologies

Density Functional Theory (DFT) has become the cornerstone of computational studies on phosphole derivatives, offering a balance between accuracy and computational cost.

Key Computational Approaches

-

Geometry Optimization: The first step in any computational analysis is to determine the ground-state molecular geometry. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for this purpose. The choice of basis set is also critical, with Pople-style basis sets such as 6-31G(d) or 6-311+G** being commonly employed.

-

Electronic Structure Analysis: Understanding the electronic properties of phosphole derivatives is essential for predicting their behavior in various applications. Key parameters that are routinely calculated include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial for determining the electronic and optical properties, as well as the reactivity of the molecule.

-

Ionization Potential (IP) and Electron Affinity (EA): These parameters provide insights into the ease of removing or adding an electron, respectively, and are important for designing materials for electronic devices.

-

-

Excited State Calculations: To understand the photophysical properties of phosphole derivatives, such as their absorption and emission spectra, Time-Dependent DFT (TD-DFT) is the most common method. This approach allows for the calculation of vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis and fluorescence spectra.

-

Reaction Mechanism Studies: Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving phospholes. By locating transition states and calculating activation energies, researchers can gain a detailed understanding of reaction pathways, such as the dimerization of phospholes.

Typical Computational Protocol (DFT)

Below is a generalized step-by-step protocol for performing a DFT calculation on a phosphole derivative using a computational chemistry software package like Gaussian:

-

Molecule Building: Construct the 3D structure of the phosphole derivative using a molecular modeling interface.

-

Input File Preparation: Create an input file that specifies the computational method, basis set, job type (e.g., optimization, frequency calculation), charge, and spin multiplicity of the molecule. A typical input for a geometry optimization and frequency calculation of a neutral singlet phosphole derivative using the B3LYP functional and the 6-31G(d) basis set would include the following keywords: #p B3LYP/6-31G(d) Opt Freq.

-

Job Submission: Submit the input file to the computational chemistry software.

-

Output Analysis: After the calculation is complete, analyze the output file to extract the desired information, such as the optimized geometry, electronic energies, molecular orbital information, and vibrational frequencies.

Experimental Protocols

The synthesis of phosphole derivatives often involves the construction of the five-membered ring through various cyclization reactions.

Synthesis of 1,2,5-Triphenylphosphole: A Step-by-Step Protocol

This protocol describes a common method for the synthesis of a 2,5-diarylphosphole derivative.

Materials:

-

1,4-Diphenyl-1,3-butadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dichlorophenylphosphine (PhPCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

-

Deprotonation of the Diene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-diphenyl-1,3-butadiene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-BuLi dropwise to the cooled solution with stirring. The reaction mixture will typically change color, indicating the formation of the dianion. Allow the reaction to stir at -78 °C for 1-2 hours.

-

Cyclization with Dichlorophenylphosphine: To the solution of the dianion, slowly add one equivalent of dichlorophenylphosphine in anhydrous THF via a syringe. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,2,5-triphenylphosphole as a solid.

Characterization: The synthesized compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies of various phosphole derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Max (nm) | Reference |

| 2,5-Diphenylthiooxophosphole | -5.89 | -2.48 | 3.41 | 514 | [1] |

| Dithieno[3,2-b:2′,3′-d]phosphole-Ph | -5.61 | -2.13 | 3.48 | 448 | [2] |

| Dithieno[3,2-b:2′,3′-d]phosphole-Th | -5.52 | -2.27 | 3.25 | 478 | [2] |

Table 1: Calculated Electronic Properties and Experimental Emission Maxima of Selected Phosphole Derivatives.

| Reaction | Activation Energy (endo) (kcal/mol) | Activation Energy (exo) (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| 1H-Phosphole Dimerization (Path 1) | 24.5 | 26.0 | -28.9 | |

| 2H-Phosphole Dimerization (P-P bond) | 14.2 | 18.7 | -19.1 | |

| 3H-Phosphole Dimerization (Path 1) | 16.9 | 19.9 | -31.7 |

Table 2: Calculated Activation and Reaction Energies for the Dimerization of Phosphole Isomers.

Applications in Drug Development and Bio-imaging

While the application of phosphole derivatives in drug development is an emerging field, their unique photophysical properties have led to significant advancements in bio-imaging.

Phosphole-Based Fluorescent Probes

Phosphole derivatives have been successfully developed as fluorescent labels for biomolecules. Their high quantum yields, photostability, and tunable emission wavelengths make them attractive alternatives to traditional fluorophores. For example, phosphole-based dyes have been used to label peptides for fluorescence microscopy studies, enabling the visualization of cellular processes with high sensitivity and resolution.

Potential as Therapeutic Agents

The phosphorus atom in phospholes can be a target for medicinal chemistry modifications. While less explored than their phosphonate cousins, phosphole derivatives are being investigated for their potential as enzyme inhibitors. Computational screening methods can be employed to identify phosphole-based compounds that can bind to the active sites of therapeutic targets such as kinases and proteases. Further experimental validation is needed to fully realize the therapeutic potential of this class of compounds.

Visualizations

Computational Workflow for Phosphole Derivative Studies

Caption: A typical workflow for the computational study of phosphole derivatives.

Diels-Alder Dimerization of 1H-Phosphole

Caption: Reaction pathway for the Diels-Alder dimerization of 1H-phosphole.

Conclusion

Theoretical and computational studies are indispensable tools for advancing our understanding of phosphole derivatives. By providing detailed insights into their electronic structure, reactivity, and photophysical properties, these methods guide the rational design of new materials and potential therapeutic agents. The synergy between computational prediction and experimental validation will continue to drive innovation in the exciting field of phosphole chemistry, with promising applications in organic electronics, bio-imaging, and drug discovery.

References

The Evolving Landscape of 2,5-Diphenyl-1H-phosphole Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Characterization, and Therapeutic Potential

The quest for novel molecular scaffolds in drug discovery has led researchers to explore a diverse array of heterocyclic compounds. Among these, the phosphorus-containing heterocycle, 2,5-Diphenyl-1H-phosphole, presents a unique and intriguing core structure for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and emerging applications of novel derivatives of this compound, with a focus on their potential in drug development.

Synthesis of Novel this compound Derivatives

The functionalization of the this compound core can be achieved through several synthetic strategies, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for biological screening.

Key Synthetic Methodologies

One of the most versatile methods for the synthesis of substituted phospholes is the Fagan-Nugent reaction . This method involves the reaction of a zirconacyclopentadiene with a dichlorophosphine (RPCl2) to yield the corresponding phosphole. This approach allows for the introduction of various substituents at the 1-position of the phosphole ring.[1]

Another classical and effective route is the McCormack reaction , which involves the cycloaddition of a 1,3-diene with a phosphonous dihalide, followed by dehydrohalogenation.[1] While versatile, this method may have limitations in accessing specific substitution patterns.

Furthermore, functionalization of the pre-formed this compound ring can be achieved. For instance, deprotonation of the P-H bond followed by reaction with electrophiles allows for the introduction of substituents at the phosphorus atom.[1]

A notable example of a novel derivative is 2,5-di(2-quinolyl)-1-phenylphosphole . Its synthesis was accomplished using the Fagan-Nugent method, providing the product as an air-stable solid in a high yield of 73%.[1]

Characterization of Novel Derivatives

Thorough characterization of newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.

| Derivative Name | Synthesis Method | Yield (%) | 31P NMR (ppm) | Mass Spec. (m/z) | Key UV-Vis λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 2,5-di(2-quinolyl)-1-phenylphosphole | Fagan-Nugent | 73 | +12.36 | 469.19 [M+H]+ | 402 | 460 | 0.04 |

Table 1: Spectroscopic and Photophysical Data for 2,5-di(2-quinolyl)-1-phenylphosphole.[1]

Experimental Protocols

General Procedure for the Synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole

The synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole is achieved through the Fagan-Nugent methodology. This involves the oxidative coupling of 1,8-di(2-quinolyl)octa-1,7-diyne with [Cl2ZrCp2], followed by a reaction with dibromidephenylphosphine (PhPBr2). The resulting phosphole derivative is then purified using flash column chromatography on basic alumina with tetrahydrofuran (THF) as the eluent.[1]

Potential Applications in Drug Development

While the exploration of this compound derivatives in drug discovery is still in its early stages, the unique electronic and structural properties of the phosphole ring suggest several potential therapeutic applications. The broader class of organophosphorus compounds has already yielded successful drugs, and phospholes represent a promising, underexplored area within this chemical space.

Kinase Inhibition

The structural features of functionalized phospholes make them potential candidates for kinase inhibitors. The ability to introduce diverse substituents around the core scaffold allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.

Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry. The planar and aromatic nature of the this compound core, combined with the ability to introduce functional groups that can interact with biological targets, makes these derivatives interesting candidates for evaluation as cytotoxic or cytostatic agents.

References

An In-depth Technical Guide to the Chemistry of 2,5-Disubstituted Phospholes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,5-disubstituted phospholes. These unique heterocyclic compounds have garnered significant interest due to their distinct electronic and photophysical properties, making them valuable building blocks in materials science, catalysis, and medicinal chemistry. This document details key synthetic methodologies, characteristic reactions, and quantitative data to serve as a valuable resource for researchers in the field.

Introduction to Phospholes

Phospholes are phosphorus-containing analogues of pyrrole and are characterized by a five-membered heterocyclic ring containing one phosphorus atom. The degree of aromaticity in phospholes is significantly lower than in their nitrogen counterparts, which imparts them with unique reactivity, often behaving as cyclic phosphines and dienes. The substituents at the 2 and 5 positions of the phosphole ring play a crucial role in modulating their electronic structure, stability, and chemical behavior. This guide focuses specifically on these 2,5-disubstituted derivatives.

Synthetic Methodologies

The synthesis of 2,5-disubstituted phospholes can be broadly categorized into two main strategies: cyclization reactions that form the phosphole ring and functionalization of a pre-existing phosphole scaffold.

Fagan-Nugent Method

The Fagan-Nugent method is a versatile and widely employed route for the synthesis of symmetrically and unsymmetrically 2,5-disubstituted phospholes. This one-pot procedure involves the reaction of diynes with a low-valent titanium or zirconium reagent to form a metallacyclopentadiene intermediate, which is then treated with a dichlorophosphine to yield the desired phosphole.[1][2] A key advantage of this method is the ability to introduce a variety of substituents at the 2 and 5 positions by selecting the appropriate starting diyne.

Experimental Protocol: Synthesis of 2,5-Di(2-quinolyl)-1-phenylphosphole via the Fagan-Nugent Method [1][3]

Materials:

-

1,8-Di(2-quinolyl)octa-1,7-diyne

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

n-Butyllithium (n-BuLi)

-

Dichlorophenylphosphine (PhPCl₂)

-

Tetrahydrofuran (THF), anhydrous

-

Pentane, anhydrous

-

Basic alumina for column chromatography

Procedure:

-

Generation of the Zirconacyclopentadiene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,8-di(2-quinolyl)octa-1,7-diyne and zirconocene dichloride in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium in hexanes to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. The formation of the zirconacyclopentadiene intermediate is typically indicated by a color change.

-

Reaction with Dichlorophenylphosphine: Cool the solution containing the zirconacyclopentadiene intermediate to -78 °C.

-

Slowly add one equivalent of dichlorophenylphosphine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on basic alumina using an appropriate eluent (e.g., THF) to afford the 2,5-di(2-quinolyl)-1-phenylphosphole as a solid.

Characterization: The product can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and UV-Vis spectroscopy.

McCormack Cycloaddition

The McCormack cycloaddition is a classical method for the synthesis of phospholene oxides, which can be subsequently reduced to the corresponding phospholes. This reaction involves the [4+1] cycloaddition of a 1,3-diene with a dichlorophosphine, followed by hydrolysis of the resulting cyclic phosphonium salt. While this method is robust, it often requires harsh conditions and may not be suitable for sensitive substrates.

Experimental Protocol: General Procedure for McCormack Cycloaddition

Materials:

-

Substituted 1,3-butadiene

-

Dichlorophosphine (e.g., phenyldichlorophosphine)

-

A suitable solvent (e.g., toluene or benzene)

-

Aqueous sodium carbonate or other base for hydrolysis

Procedure:

-

In a sealed tube or a pressure reactor, combine the 1,3-butadiene and the dichlorophosphine in a suitable solvent.

-

Heat the mixture to the required temperature (typically >100 °C) for several hours to days.

-

Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the dichlorophosphine signal and the appearance of the phospholene oxide signal.

-

After completion, cool the reaction mixture and carefully add an aqueous solution of sodium carbonate to hydrolyze the intermediate phosphonium salt.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting phospholene oxide by crystallization or column chromatography.

-

The phospholene oxide can be reduced to the corresponding phosphole using a reducing agent such as a silane (e.g., trichlorosilane).

Reactivity of 2,5-Disubstituted Phospholes

The reactivity of 2,5-disubstituted phospholes is dictated by the interplay of the phosphorus lone pair and the diene system. They can undergo reactions at the phosphorus center and participate in cycloaddition reactions across the diene backbone.

Reactions at the Phosphorus Center

The phosphorus atom in 2,5-disubstituted phospholes retains its nucleophilic character and can readily undergo oxidation, quaternization, and coordination to metal centers.

-

Oxidation: Phospholes can be easily oxidized to the corresponding phosphole oxides using common oxidizing agents like hydrogen peroxide or air. This transformation significantly alters the electronic properties of the ring.

-

Coordination Chemistry: The lone pair on the phosphorus atom allows phospholes to act as ligands for transition metals, forming a wide range of coordination complexes.[4][5] The electronic and steric properties of the phosphole ligand can be tuned by varying the substituents at the 2, 5, and P-positions.

Cycloaddition Reactions

The diene character of the phosphole ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.[6][7] The reactivity in these reactions is influenced by the substituents on the phosphole ring and the dienophile. Electron-withdrawing groups on the phosphorus atom can enhance the dienic reactivity.[6]

Quantitative Data

The following tables summarize key quantitative data for a selection of 2,5-disubstituted phospholes reported in the literature.

Table 1: Selected Synthetic Yields of 2,5-Disubstituted Phospholes

| P-Substituent | 2,5-Substituents | Synthetic Method | Yield (%) | Reference |

| Phenyl | 2,5-Di(2-quinolyl) | Fagan-Nugent | 73 | [1][3] |

Table 2: ³¹P NMR Chemical Shifts of Selected 2,5-Disubstituted Phospholes and Derivatives

| Compound Type | P-Substituent | 2,5-Substituents | Solvent | ³¹P Chemical Shift (ppm) | Reference |

| Phosphole | Phenyl | 2,5-Di(2-quinolyl) | CDCl₃ | +12.36 | [1] |

| Trivalent Phosphorus (C₃P) | - | - | - | -60 to -10 | [4][8] |

| Phosphine Oxides (C₃P=O) | - | - | - | +20 to +60 | [4][8] |

Table 3: Photophysical Properties of Selected 2,5-Disubstituted Phospholes

| P-Substituent | 2,5-Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| Phenyl | 2,5-Di(2-quinolyl) | CH₂Cl₂ | - | 460 | 0.04 | [1] |

| Phenyl | Asymmetric 2,5-diaryl | CH₂Cl₂ | 395 | 487 | - | [9] |

| - | Benzo[f]naphtho[2,3-b]phosphoindole oxide | CHCl₃ | 279, 336 | 414 | 0.086 | [10] |

| - | Benzo[f]naphtho[2,3-b]phosphoindole methyl cation | CHCl₃ | 283, 339 | 426 | - | [10] |

| - | Benzo[f]naphtho[2,3-b]phosphoindole borane complex | CHCl₃ | 274, 334 | 395 | - | [10] |

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental aspects of 2,5-disubstituted phosphole chemistry.

Caption: General structure and numbering of a 2,5-disubstituted phosphole.

Caption: A simplified workflow for the Fagan-Nugent synthesis of 2,5-disubstituted phospholes.

Caption: A diagram illustrating the main reaction pathways for 2,5-disubstituted phospholes.

Conclusion

2,5-Disubstituted phospholes are a fascinating class of heterocycles with a rich and diverse chemistry. The synthetic methods outlined in this guide, particularly the Fagan-Nugent reaction, provide accessible routes to a wide array of derivatives. Their unique reactivity, combining the characteristics of phosphines and dienes, opens up numerous possibilities for the construction of complex molecular architectures and functional materials. The quantitative data presented herein serves as a useful reference for predicting and understanding the properties of new phosphole-based systems. It is anticipated that the continued exploration of 2,5-disubstituted phosphole chemistry will lead to further advancements in catalysis, organic electronics, and drug discovery.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. tandfonline.com [tandfonline.com]

- 4. science-and-fun.de [science-and-fun.de]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. Asymmetrically Substituted Phospholes as Ligands for Coinage Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

Unraveling the Enigma of Low Aromaticity in 1H-Phospholes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the diminished aromaticity of 1H-phospholes, a class of five-membered phosphorus-containing heterocycles. In contrast to their nitrogenous analogs, pyrroles, phospholes exhibit significantly reduced aromatic character, a phenomenon that profoundly influences their structure, reactivity, and potential applications in fields such as materials science and medicinal chemistry. This document provides a comprehensive overview of the theoretical underpinnings and experimental evidence that collectively explain this intriguing chemical behavior.

The Core of the Matter: Pyramidalization and Lone Pair Localization

The primary reason for the low aromaticity of 1H-phospholes lies in the electronic and structural properties of the phosphorus atom. Unlike the planar nitrogen atom in pyrrole, which readily participates in π-delocalization, the phosphorus atom in 1H-phosphole tends to adopt a pyramidal geometry.[1] This structural preference has two major consequences that disrupt the establishment of a fully delocalized aromatic sextet:

-

Increased Pyramidal Inversion Barrier: The energy barrier for the phosphorus atom to invert its pyramidal geometry is significant, hindering the planar conformation necessary for optimal p-orbital overlap with the adjacent carbon atoms in the ring.

-

Reluctance of the Lone Pair to Delocalize: The lone pair of electrons on the phosphorus atom resides in an orbital with significant s-character, making it less available for delocalization into the π-system of the ring.[1] This localization of the lone pair effectively breaks the continuous cycle of π-electrons required for aromaticity.

This inherent tendency towards a non-planar structure and lone pair localization distinguishes phospholes from their more aromatic heterocyclic counterparts like pyrrole, furan, and thiophene.

Quantitative Assessment of Aromaticity

The degree of aromaticity can be quantified using various computational and experimental indices. A comparison of these indices for 1H-phosphole and other relevant five-membered heterocycles starkly illustrates the reduced aromatic character of the phosphorus-containing ring.

| Heterocycle | NICS(1) (ppm) | HOMA | ASE (kcal/mol) | TRE (β) | MRE (β) |

| 1H-Phosphole | -1.8 to -7.7 | ~0.4 | Low | Low | Low |

| Pyrrole | -15.1 | 0.903 | 21.3 | 0.291 | 0.242 |

| Furan | -12.4 | 0.713 | 15.7 | 0.243 | 0.208 |

| Thiophene | -13.6 | 0.884 | 22.8 | 0.306 | 0.254 |

NICS(1): Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. More negative values indicate stronger aromaticity. HOMA: Harmonic Oscillator Model of Aromaticity. Values closer to 1 indicate higher aromaticity. ASE: Aromatic Stabilization Energy. Higher positive values indicate greater aromatic stabilization. TRE: Topological Resonance Energy. MRE: Magnetic Resonance Energy.

Note: The values for 1H-Phosphole are approximate ranges gathered from multiple sources, as a direct comparative study with all these indices was not found. The values for Pyrrole, Furan, and Thiophene are from a comparative study.

Experimental Protocols for Aromaticity Assessment

The theoretical understanding of phosphole aromaticity is substantiated by various experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of 1H-Phospholes via the McCormack Reaction

The McCormack reaction is a classic and versatile method for the synthesis of phosphole derivatives.[1]

Protocol for the Synthesis of 1-Phenyl-2,3,4,5-tetramethylphosphole:

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a nitrogen inlet, a rubber septum, and an addition funnel. The apparatus is thoroughly dried and purged with nitrogen.

-

Reactant Charging: In a nitrogen-filled glove box, the flask is charged with 200 mL of anhydrous diethyl ether and 10.0 g (34.2 mmol) of zirconocene dichloride ((η-C₅H₅)₂ZrCl₂). The flask is then sealed and removed from the glove box.

-

Addition of 2-Butyne: The flask is cooled to -78 °C using a dry ice/acetone bath. To the stirred suspension, 10.0 mL (123 mmol) of 2-butyne is added via syringe.

-

Addition of n-Butyllithium: 40.0 mL of a 1.6 M solution of n-butyllithium in hexane (64.0 mmol) is added dropwise to the reaction mixture via the addition funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Formation of the Zirconacyclopentadiene: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. During this time, the color of the solution changes from colorless to a deep red-brown, indicating the formation of the zirconacyclopentadiene intermediate.

-

Addition of Dichlorophenylphosphine: The flask is cooled again to -78 °C, and 4.30 mL (31.7 mmol) of dichlorophenylphosphine is added dropwise via syringe.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is extracted with toluene, and the extract is filtered.

-

Purification: The toluene is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 1-phenyl-2,3,4,5-tetramethylphosphole as a colorless oil.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds, including phospholes. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination.

General Protocol for Acquiring a ³¹P NMR Spectrum of a 1H-Phosphole:

-

Sample Preparation: Dissolve approximately 10-20 mg of the phosphole sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift.

-

Instrument Parameters:

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).

-

Reference: Use an external standard of 85% H₃PO₄ in a sealed capillary, setting its chemical shift to 0 ppm.

-

Decoupling: Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum and improve the signal-to-noise ratio.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) is recommended for initial spectra to ensure the signal is observed. For 1H-phospholes, the signal is typically in the upfield region.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

-

Number of Scans (ns): This will depend on the sample concentration, but typically ranges from 16 to 128 scans.

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform to obtain the final spectrum.

Expected Chemical Shifts: The ³¹P chemical shifts for 1H-phospholes are typically found in the upfield region of the spectrum, often between -10 and -60 ppm relative to 85% H₃PO₄.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the degree of pyramidalization at the phosphorus atom.

General Workflow for X-ray Crystallography of a Phosphole Derivative:

-

Crystallization: Grow single crystals of the phosphole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[2]

-

Data Collection:

-

Mount the crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots from the collected images.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic positions and thermal parameters of the model against the experimental data until a good fit is achieved.

-

-

Analysis: Analyze the final crystal structure to determine key geometric parameters, such as the sum of the bond angles around the phosphorus atom, which provides a quantitative measure of its pyramidalization.

Computational Chemistry: Density Functional Theory (DFT) Calculations

DFT calculations are invaluable for probing the electronic structure and aromaticity of phospholes.

Protocol for NICS(1) Calculation of 1H-Phosphole:

-

Structure Optimization:

-

Build the 1H-phosphole molecule in a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set. For phosphorus-containing compounds, functionals other than B3LYP, such as OLYP or KT2, with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) are often recommended for higher accuracy.

-

-

NICS Calculation Setup:

-

Once the geometry is optimized, set up a subsequent calculation to compute the NMR properties.

-

Place a ghost atom (Bq) at the geometric center of the five-membered ring.

-

To calculate NICS(1), place another ghost atom 1 Å directly above the ring center.

-

-

Calculation Execution: Run the NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method.

-

Analysis: The isotropic magnetic shielding value calculated at the position of the ghost atom, with its sign reversed, corresponds to the NICS value.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

References

Methodological & Application

Application Notes and Protocols for the Fagan-Nugent Synthesis of 2,5-di(aryl)phospholes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholes, the phosphorus analogs of pyrroles, are an important class of five-membered heterocyclic compounds. Among them, 2,5-di(aryl)phospholes have garnered significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in materials science and as ligands in catalysis. More recently, the structural motif of 2,5-diaryl heterocyclic compounds is being increasingly explored in the field of drug discovery for the development of novel therapeutic agents. The Fagan-Nugent method provides a versatile and efficient route for the synthesis of these valuable compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-di(aryl)phospholes using the Fagan-Nugent method. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

The Fagan-Nugent Method: An Overview

The Fagan-Nugent method is a powerful tool for the synthesis of a variety of five-membered heterocycles, including phospholes. The core of this methodology lies in the generation of a zirconacyclopentadiene intermediate from the coupling of two alkyne molecules with a low-valent zirconocene species. This zirconacycle then undergoes a transmetalation reaction with a phosphorus dihalide (e.g., dichlorophenylphosphine) to yield the desired phosphole. A key advantage of this method is the ability to construct symmetrically and unsymmetrically substituted phospholes by carefully selecting the starting alkynes.

Data Presentation

The Fagan-Nugent method has been successfully employed for the synthesis of various 2,5-di(aryl)phospholes. The following table summarizes a key example found in the literature, highlighting the reactants, conditions, and yield.

| Aryl Substituent | Diyne Precursor | Phosphorus Reagent | Solvent | Yield (%) | Reference |

| 2-Quinolyl | 1,8-di(2-quinolyl)octa-1,7-diyne | Dichlorophenylphosphine | Not Specified | 73 | [1] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of 2,5-di(aryl)phospholes via the Fagan-Nugent method. The protocol is based on the successful synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole and can be adapted for other diarylphospholes with appropriate modifications to the starting materials and reaction conditions.[1]

Materials:

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

An appropriate 1,3-diaryl-1,3-butadiyne

-

n-Butyllithium (n-BuLi) in hexanes

-

An appropriate dichlorophosphine (e.g., dichlorophenylphosphine, RPCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Basic alumina for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glassware

Procedure:

Step 1: Generation of the Zirconacyclopentadiene

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve zirconocene dichloride (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (2.0 eq.) to the stirred solution. The color of the solution will typically change, indicating the formation of the low-valent "Cp₂Zr" species.

-

To this solution, add a solution of the 1,3-diaryl-1,3-butadiyne (1.0 eq.) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight to ensure the complete formation of the zirconacyclopentadiene. The reaction can be monitored by techniques such as NMR spectroscopy if desired.

Step 2: Synthesis of the 2,5-di(aryl)phosphole

-

Cool the solution containing the zirconacyclopentadiene back to -78 °C.

-

Slowly add the dichlorophosphine (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude phosphole by flash column chromatography on basic alumina. The eluent system will depend on the polarity of the specific product and should be determined by thin-layer chromatography (TLC). For 2,5-di(2-quinolyl)-1-phenylphosphole, a THF eluent was used.[1]

-

Characterize the final product by standard analytical techniques (NMR, Mass Spectrometry, etc.).

Applications in Drug Development

The 2,5-diaryl heterocyclic scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While the direct application of 2,5-di(aryl)phospholes in drug development is an emerging area, the broader class of 2,5-diaryl heterocycles has shown significant promise as therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer Agents: Many 2,5-diaryl substituted heterocycles, such as those with oxadiazole and pyrazole cores, have been investigated as potent anticancer agents. These compounds can exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

-

Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid, planar structure of the 2,5-diarylphosphole core could serve as a scaffold for the design of potent and selective kinase inhibitors.

-

Anti-inflammatory Agents: Chronic inflammation is a key contributor to a wide range of diseases. Compounds with a 2,5-diaryl scaffold have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Mechanism of Action:

One of the key signaling pathways often implicated in cancer is the RAS-RAF-MEK-ERK pathway. The development of inhibitors that target components of this pathway is a major focus of cancer drug discovery. The structural features of 2,5-di(aryl)phospholes make them interesting candidates for the design of novel kinase inhibitors that could potentially modulate this pathway.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Fagan-Nugent phosphole synthesis.

Experimental Workflow

Caption: Generalized experimental workflow for phosphole synthesis.

Potential Signaling Pathway Target

Caption: Potential inhibition of the RAF kinase by a 2,5-di(aryl)phosphole.

References

Application Notes and Protocols for Copper Complexes Featuring 2,5-Diphenyl-1H-phosphole Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of copper complexes utilizing 2,5-Diphenyl-1H-phosphole and its derivatives as ligands. The focus is on their utility in catalytic organic reactions. Detailed experimental protocols and quantitative data are presented to facilitate the reproduction and further development of these methods.

Introduction

Phosphole-based ligands, particularly this compound and its analogs, have garnered significant interest in coordination chemistry and catalysis. When coordinated to copper(I) centers, these ligands form versatile and efficient catalysts for a variety of organic transformations, including A³ coupling (aldehyde-amine-alkyne) and azide-alkyne cycloaddition reactions. Their utility stems from the unique electronic and steric properties of the phosphole ring, which can be readily tuned by modifying the substituents at the phosphorus atom and the carbon backbone.

Data Presentation

Catalytic Activity in A³ Coupling Reactions

The following table summarizes the catalytic performance of a copper(I) complex with a 2,5-disubstituted-1-phenyl-phosphole ligand in the A³ coupling reaction for the synthesis of propargylamines.

| Entry | Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 25 | 1 | Low | - | - | [1] |

| 2 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 50 | 1 | Modest | - | - | [1] |

| 3 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 100 | 1 | 97 | - | - | [1] |

| 4 | Benzaldehyde | Piperidine | Phenylacetylene | 0.5 | 100 | 1 | High | 190 | 127 | [1] |

| 5 | Benzaldehyde | Piperidine | Phenylacetylene | 0.1 | 100 | 5 | 80 | - | - | [1] |

TON (Turnover Number) and TOF (Turnover Frequency) provide measures of catalyst activity and efficiency.

Catalytic Activity in Azide-Alkyne Cycloaddition

Copper-phosphole complexes are also effective catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the azide-alkyne cycloaddition reaction.

| Entry | Alkyl Halide | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Bromide | Phenylacetylene | 0.5 | 80 | 5 | >95 | [1] |

| 2 | Propargyl Bromide | Phenylacetylene | 0.5 | 80 | 5 | >95 | [1] |

Experimental Protocols

Synthesis of 2,5-Disubstituted-1-Phenyl-Phosphole Ligands

A general method for the synthesis of 2,5-diaryl-1-phenylphospholes is the Fagan–Nugent method.[2] This involves the reaction of a zirconacyclopentadiene with a dichlorophosphine.

Protocol: Synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole [2]

-

Preparation of the Zirconacyclopentadiene: To a solution of Cp₂ZrCl₂ in THF, add two equivalents of a suitable organolithium or Grignard reagent derived from the desired aryl group (e.g., 2-quinolyl). Stir the reaction mixture at room temperature until the formation of the zirconacyclopentadiene is complete.

-

Reaction with Dichlorophenylphosphine: To the freshly prepared zirconacyclopentadiene solution, add one equivalent of dichlorophenylphosphine (PhPCl₂) at 0 °C.

-

Workup and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on basic alumina using a suitable eluent system (e.g., THF) to yield the desired phosphole ligand as a solid. The product can be obtained in high yield (e.g., 73%).[2]

Synthesis of the Copper(I)-Phosphole Complex

Protocol: Synthesis of [CuCl(2,5-bis(2-pyridyl)-1-phenyl-phosphole)₂] [1]

-

Reaction Setup: In a reaction vessel, dissolve one equivalent of copper(I) chloride (CuCl) in chloroform.

-

Ligand Addition: Add two equivalents of the 2,5-bis(2-pyridyl)-1-phenyl-phosphole ligand to the solution.

-

Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.

-

Isolation: After cooling to room temperature, the product precipitates. Isolate the solid by filtration.

-

Purification: Wash the isolated solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain the [CuCl(phosphole)₂] complex as an air-stable orange solid in good yield (e.g., 89%).[1]

Catalytic A³ Coupling Reaction

Protocol: Synthesis of Propargylamines [1]

-

Reaction Mixture: In a sealed tube equipped with a stirrer bar, charge the aldehyde (e.g., benzaldehyde, 3.0 mmol), the amine (e.g., piperidine, 3.3 mmol), the alkyne (e.g., phenylacetylene, 4.5 mmol), and the copper-phosphole catalyst (e.g., [CuCl(2,5-bis(2-pyridyl)-1-phenyl-phosphole)₂], 0.5 mol%).

-

Reaction Conditions: Stir the mixture at 100 °C for 1.5 hours.

-

Workup: After cooling, extract the reaction mixture with diethyl ether (3 x 5 mL) and dry the combined organic layers over magnesium sulfate.

-

Purification: Filter the mixture, concentrate the filtrate, and purify the residue by flash chromatography on silica gel using a hexane/EtOAc mixture as the eluent to obtain the corresponding propargylamine.

Catalytic Azide-Alkyne Cycloaddition Reaction

Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [1]

-

Reaction Mixture: In a sealed tube with a stirrer bar, add the alkyl halide (e.g., benzyl bromide, 3.0 mmol), sodium azide (NaN₃, 3.3 mmol), the alkyne (e.g., phenylacetylene, 3.0 mmol), water (1 mL), and the copper-phosphole catalyst (0.5 mol%).

-

Reaction Conditions: Stir the mixture at 80 °C for 5 hours.

-

Workup: After the reaction is complete, extract the mixture with ethyl acetate (3 x 3 mL).

-

Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and remove the solvent under vacuum. Purify the resulting triazole by flash chromatography on silica gel using a hexane/EtOAc mixture as the eluent.

Visualizations

Experimental Workflow: Synthesis and Catalysis

Caption: Workflow for the synthesis of the copper-phosphole complex and its subsequent use as a catalyst in the A³ coupling reaction.

Proposed Catalytic Cycle for A³ Coupling

While detailed mechanistic studies for this specific complex may be ongoing, a general proposed catalytic cycle for copper-catalyzed A³ coupling is illustrated below.

Caption: A simplified proposed catalytic cycle for the copper-phosphole catalyzed A³ coupling reaction.

Biological Activity

While the primary application of these complexes is in catalysis, some copper-phosphole complexes have been evaluated for their biological activity. For instance, the complex [Cu{1-phenyl-2,5-bis(2-thienyl)phosphole}₂Cl] was studied for its interaction with DNA and its effect on tumor cell lines.[3] The results indicated a weak interaction with DNA and little inhibitory effect on the tested tumor cells.[3] This suggests that while copper complexes, in general, are known for their biological activities, the specific ligand framework of these phosphole complexes may not be optimal for such applications without further modification. No specific signaling pathways have been identified for these compounds.

Conclusion

Copper complexes bearing this compound and its derivatives are highly effective and versatile catalysts for important organic transformations. The protocols provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of these complexes. The modular nature of the phosphole ligand allows for further tuning of the catalyst's properties, paving the way for the development of even more active and selective catalytic systems.

References

Illuminating the Future: Phosphole-Based Compounds in Organic Electronics

A Detailed Examination of Applications, Protocols, and Performance Metrics for Researchers and Drug Development Professionals

Phosphole-based compounds, a unique class of organophosphorus heterocycles, are rapidly emerging as promising materials for a new generation of organic electronic devices. Their distinct electronic and optical properties, stemming from the interaction between the phosphorus atom and the π-conjugated system, offer significant advantages in the design and performance of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides a comprehensive overview of the applications of these versatile compounds, complete with detailed experimental protocols and a comparative analysis of their performance.

At a Glance: Performance of Phosphole-Based Materials

The unique tunability of the electronic properties of phospholes, achieved through chemical modification at the phosphorus center and the surrounding aromatic framework, allows for the targeted design of materials for specific applications. The following tables summarize key performance metrics of various phosphole-based compounds in OLEDs, OPVs, and OFETs, offering a clear comparison of their capabilities.

Table 1: Performance of Phosphole-Based Organic Light-Emitting Diodes (OLEDs)

| Compound/Device Structure | Maximum Emission (nm) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE) |

| Fluorene-Thioxophosphole Derivative 1 | 485 | 4.3 | >10,000 | 31.62 | (0.175, 0.446)[1] |

| Fluorene-Thioxophosphole Derivative 2 | 510 | 6.3 | >5,000 | 27.76 | (0.28, 0.55) |

| CzPhPS-hosted Blue PhOLED | ~470 | 3.1 | Not Reported | 17.5 | Not Reported[2] |

| DCzPhPS-hosted Blue PhOLED | ~470 | Not Reported | Not Reported | 16.1 | Not Reported[2] |

| TCzPhPS-hosted Blue PhOLED | ~470 | Not Reported | Not Reported | 7.2 | Not Reported[2] |

Table 2: Performance of Phosphole-Based Organic Photovoltaics (OPVs)

| Donor:Acceptor Blend | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| PBDT-O-DTPO:PC71BM | 0.85 | 1.91 | 0.40 | 0.65[3] |

| PBDT-T-DTPO:PC71BM | 0.80 | 1.50 | 0.38 | 0.46[3] |

| MBTR:PC71BM (with 3% DIO) | 1.021 | 13.78 | 62.3 | 8.76[4] |

Table 3: Performance of Phosphole-Based Organic Field-Effect Transistors (OFETs)

| Semiconductor | Device Architecture | Mobility (µ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

| Poly(phosphole P-imide) | Not Specified | up to 6 x 10⁻³ (electron) | Not Reported | Not Reported[3] |

| Poly(phosphole P-imide) | Not Specified | up to 4 x 10⁻³ (hole) | Not Reported | Not Reported[3] |

Foundational Principles: Synthesis and Photophysics

The synthesis of functional phosphole derivatives is a key step in the development of high-performance organic electronic materials. Various synthetic strategies have been developed to create a diverse library of phosphole-based compounds with tailored properties.

Caption: General synthesis routes and resulting properties of phosphole materials.

The unique photophysical properties of phosphole-based compounds are central to their function in organic electronic devices. Upon photoexcitation, these materials undergo a series of processes including light absorption, exciton formation, and ultimately, light emission or charge separation.

Caption: Key photophysical pathways in phosphole-based materials.

Experimental Corner: Protocols for Synthesis and Device Fabrication

Reproducible and reliable experimental procedures are crucial for advancing research in this field. The following section provides detailed protocols for the synthesis of a representative phosphole-based polymer and the fabrication of organic electronic devices.

Synthesis of Thiophene-Phosphole Copolymer (PBDT-T-DTPO)

This protocol describes the synthesis of a phosphole- and benzodithiophene-based copolymer, PBDT-T-DTPO, which has shown potential for use in organic photovoltaics.[3]

Materials:

-

Monomer 1 (Thiophene-flanked benzodithiophene derivative)

-

Monomer 2 (Dithienophosphole oxide derivative)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Chlorobenzene (anhydrous)

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

In a glovebox, dissolve Monomer 1 (1.0 eq) and Monomer 2 (1.0 eq) in anhydrous chlorobenzene in a Schlenk flask.

-